SKF 81297

Descripción

Propiedades

IUPAC Name |

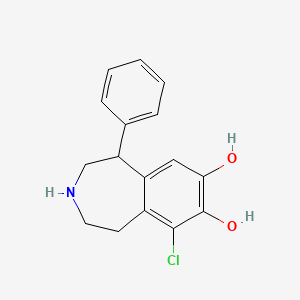

9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20/h1-5,8,13,18-20H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWJEDJMOVUXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043815 | |

| Record name | SKF 81297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71636-61-8 | |

| Record name | SK&F 81297 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071636618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 81297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-6-Chloro-PB hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SKF-81297 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GBP09E08K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted CNS Mechanism of Action of SKF 81297: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 81297 is a potent and selective benzazepine derivative widely utilized in neuroscience research as a canonical dopamine D1 receptor full agonist. Its administration elicits a range of physiological and behavioral effects within the central nervous system (CNS), making it a valuable tool for interrogating the role of D1 receptor signaling in motor control, reward, and cognition. While its primary mechanism of action is the stimulation of D1 receptors, emerging evidence reveals a more complex pharmacological profile, including interactions with other receptor systems. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which this compound exerts its effects in the CNS, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Primary Mechanism of Action: Dopamine D1 Receptor Agonism

This compound is a high-efficacy agonist for the dopamine D1-like receptor family (D1 and D5 receptors).[1][2] Its principal mechanism of action involves binding to and activating these G-protein coupled receptors, which are predominantly coupled to the Gαs/olf family of G-proteins.

Canonical Gαs/olf-cAMP Signaling Pathway

Upon binding of this compound, the D1 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, including transcription factors and ion channels, thereby modulating neuronal excitability and gene expression.

Non-Canonical and Off-Target Mechanisms

Recent studies have unveiled that the pharmacological actions of this compound extend beyond the canonical D1 receptor-cAMP pathway.

D1-D2 Receptor Heteromer Activation

This compound has been shown to activate a signaling complex formed by the heterooligomerization of D1 and D2 dopamine receptors.[3][4] In this context, this compound acts on both the D1 receptor and a unique conformation of the D2 receptor within the complex.[3] This dual engagement leads to the activation of the Gq/11 G-protein, which in turn stimulates Phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium (Ca2+) stores. This pathway provides a mechanism for dopaminergic modulation of neuronal function that is distinct from the classical adenylyl cyclase-mediated signaling.[3] Notably, the D1 agonist SKF83822 does not activate this heteromeric complex.[3]

D1 Receptor-Independent Modulation of NMDA Receptors

Compelling evidence demonstrates that this compound can directly modulate N-methyl-D-aspartate (NMDA) receptor currents independently of D1 receptor activation.[5][6] This off-target effect is subtype-dependent:

-

Potentiation: this compound potentiates NMDA receptor currents containing GluN2A and GluN2B subunits.[5]

-

Inhibition: Conversely, it inhibits currents from NMDA receptors containing GluN2C and GluN2D subunits.[5]

This bidirectional modulation of NMDA receptors has significant implications for interpreting studies using this compound, as it suggests a direct influence on glutamatergic neurotransmission that is not contingent on dopamine receptor signaling.[5]

Electrophysiological and Behavioral Consequences

The molecular actions of this compound translate into observable effects on neuronal activity and behavior.

Modulation of Neuronal Activity

-

Sodium Currents: In hippocampal neurons, this compound has been shown to reduce peak sodium currents in a concentration-dependent manner, an effect mediated by D1-like receptors.[7]

-

NMDA Currents: In acutely dissociated neurons, this compound produces a dose-dependent enhancement of NMDA currents, which is sensitive to D1 receptor antagonists.[6]

-

Basal Ganglia Output: The effect of this compound on the firing rate of substantia nigra pars reticulata (SNpr) neurons, a major output nucleus of the basal ganglia, is state-dependent. In normal rats, it causes a modest increase in firing rates, while in 6-hydroxydopamine (6-OHDA)-lesioned rats (a model of Parkinson's disease), it significantly inhibits SNpr activity.[8]

Behavioral Manifestations

-

Motor Stimulation: In primate models of Parkinson's disease (MPTP-lesioned monkeys), this compound stimulates motor behavior.[1][9] This effect is blocked by the D1 antagonist SCH 23390 but not by a D2 antagonist.[9] Furthermore, co-administration with a D2 agonist results in a synergistic prolongation of motor stimulation.[10] In spinalized mice, this compound can induce locomotor-like movements.[11]

-

Locomotor Activity: In normal rodents, this compound generally increases locomotor activity.[12] However, in transgenic mice overexpressing D1 receptors, it paradoxically suppresses locomotion.[12]

-

Reward and Reinforcement: this compound can influence cocaine-seeking behavior, with effects being dependent on the specific subregion of the basolateral amygdala targeted.[13] It also partially substitutes for the discriminative stimulus effects of cocaine.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vitro and Ex Vivo Potency

| Parameter | Preparation | Value | Reference |

| IC₅₀ (Na⁺ Current Reduction) | Hippocampal Neurons | 825.4 ± 128.8 nM | [7] |

Table 2: In Vivo Behavioral Doses

| Species | Model | Dose Range | Effect | Reference |

| Rhesus Monkey | MPTP-Lesioned | 0.05-0.3 mg/kg (i.m.) | Stimulation of motor behavior | [1][9] |

| Rhesus Monkey | MPTP-Lesioned | 0.03 mg/kg (with D2 agonist) | Synergistic motor stimulation | [10] |

| Rat | Cocaine Discrimination | 0.1-0.56 mg/kg (i.p.) | Partial substitution for cocaine | [14] |

| Rat | Cocaine Seeking (Amygdala) | 0.4-0.8 µ g/side | Increased cocaine seeking | [13] |

| Mouse | Locomotor Activity | 1-10 mg/kg | Dose-related decrease in cocaine-induced activity | [14] |

| Mouse | Spinalized | 0.5-2.5 mg/kg | Induction of hindlimb movements | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are overviews of key experimental approaches used to characterize the mechanism of action of this compound.

In Vivo Microdialysis and Behavioral Analysis in MPTP-Lesioned Primates

-

Objective: To assess the pro-motor effects of this compound in a non-human primate model of Parkinson's disease.

-

Methodology:

-

Model Generation: Rhesus monkeys are systemically or unilaterally treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration, mimicking Parkinsonian symptoms.

-

Drug Administration: this compound is administered intramuscularly (i.m.) at various doses. In some studies, it is co-administered with D1 (e.g., SCH 23390) or D2 (e.g., remoxipride, LY 171555) receptor antagonists or agonists.[9][10]

-

Behavioral Assessment: Motor activity is quantified by observing and scoring behaviors such as rotational behavior (in unilaterally lesioned animals) and use of the affected limb.[9]

-

Data Analysis: Changes in motor scores from baseline are statistically analyzed to determine the effect of the drug treatment.

-

Electrophysiological Recordings in Brain Slices and Dissociated Neurons

-

Objective: To determine the effects of this compound on neuronal ion channel function and firing properties.

-

Methodology:

-

Preparation: Brain slices (e.g., from the prefrontal cortex or hippocampus) or dissociated neurons are prepared from rodents.[5][6]

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ionic currents (e.g., NMDA- or sodium-mediated currents) or membrane potential.

-

Drug Application: A baseline recording is established, after which this compound is applied to the bath solution at varying concentrations. Antagonists may be co-applied to confirm receptor specificity.

-

Data Acquisition and Analysis: Changes in current amplitude, kinetics, or neuronal firing rate are recorded and analyzed to determine the dose-dependent effects of the compound.[6][7]

-

Recombinant Protein Expression and Intracellular Signaling Assays

-

Objective: To investigate the signaling pathways activated by this compound at specific receptor complexes in a controlled cellular environment.

-

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transfected with plasmids encoding for dopamine receptors (e.g., D1 and D2 receptors).[3][5]

-

Agonist Stimulation: Cells are treated with this compound, often in combination with other specific agonists or antagonists.

-

Signaling Readout: Downstream signaling events are measured using various assays. For example, intracellular calcium levels are measured using fluorescent indicators (e.g., Fura-2), and cAMP production is quantified using immunoassays.

-

Data Analysis: The magnitude of the signaling response (e.g., change in fluorescence or cAMP concentration) is compared across different treatment conditions to elucidate the specific pathway being activated.[3]

-

Conclusion

This compound is a cornerstone pharmacological tool for probing the function of the D1 dopamine receptor in the CNS. Its primary mechanism of action is the canonical activation of the Gαs-cAMP pathway. However, a comprehensive understanding of its effects requires acknowledgment of its more nuanced actions, including the activation of Gq/11 signaling through D1-D2 receptor heteromers and its direct, D1 receptor-independent modulation of NMDA receptor subtypes. These multifaceted mechanisms contribute to its complex profile of electrophysiological and behavioral effects. Researchers and drug development professionals should consider this broader pharmacological profile when designing experiments and interpreting data generated using this potent D1 receptor agonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 3. pnas.org [pnas.org]

- 4. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electrophysiological effects of SKF 38393 in rats with reserpine treatment and 6-hydroxydopamine-induced nigrostriatal lesions reveal two types of plasticity in D1 dopamine receptor modulation of basal ganglia output - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The selective dopamine D1 receptor agonist, this compound, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The dopamine D1 agonist this compound and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dissociable effects of cocaine-seeking behavior following D1 receptor activation and blockade within the caudal and rostral basolateral amygdala in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of interactions of D1-like agonists, this compound, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

SKF 81297: A Selective Dopamine D1 Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 81297 is a potent and selective full agonist for the dopamine D1 receptor, a G protein-coupled receptor critically involved in various physiological and pathological processes in the central nervous system. This technical guide provides an in-depth overview of this compound, encompassing its pharmacological properties, key experimental methodologies for its characterization, and its effects on intracellular signaling and behavior. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework.

Introduction

Dopamine receptors are integral to neurotransmission, modulating processes such as motor control, cognition, motivation, and reward. These receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are typically coupled to the Gs/olf family of G proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

This compound, a benzazepine derivative, has emerged as a valuable pharmacological tool for elucidating the physiological roles of the D1 receptor. Its high selectivity for the D1 receptor over other dopamine receptor subtypes and other neurotransmitter receptors makes it an ideal candidate for targeted studies. This guide aims to provide a comprehensive technical resource on this compound for the scientific community.

Pharmacological Profile of this compound

The pharmacological profile of this compound is characterized by its high binding affinity and functional potency at the dopamine D1 receptor.

Binding Affinity

The binding affinity of this compound for various dopamine receptor subtypes and other receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating higher affinity.

| Receptor | Ki (nM) | Reference |

| Dopamine D1 | 1.9 | [1] |

| Dopamine D2 | 1,272 | [1] |

| Dopamine D3 | >10,000 | [1] |

| Dopamine D5 | 15 | [2] |

| Serotonin 5-HT2A | 955 | [1] |

| Adrenergic α2 | 509 | [1] |

Table 1: Binding Affinity (Ki) of this compound for Various Receptors.

Functional Activity

This compound acts as a full agonist at the D1 receptor, stimulating downstream signaling pathways. Its functional potency is typically quantified by the half-maximal effective concentration (EC50) in functional assays, such as the adenylyl cyclase activation assay.

| Assay | Cell Line | EC50 (nM) | Reference |

| cAMP Accumulation | HEK293 | 4.7 | [2] |

Table 2: Functional Potency (EC50) of this compound in a cAMP Accumulation Assay.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the dopamine D1 receptor.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the Ki of this compound for the dopamine D1 receptor.

Materials:

-

Cell membranes expressing the human dopamine D1 receptor.

-

[3H]-SCH 23390 (radioligand).

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the D1 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Assay buffer.

-

A fixed concentration of [3H]-SCH 23390 (typically at its Kd concentration).

-

Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of a non-labeled D1 antagonist (e.g., 10 µM SCH 23390).

-

Add the prepared cell membranes (typically 20-50 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

An In-depth Technical Guide on the Biological Activity of SKF 81297 Hydrobromide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: SKF 81297 hydrobromide is a potent and selective benzazepine-based agonist for the dopamine D1-like receptor family (D1 and D5 receptors). It is a widely utilized research tool for elucidating the physiological roles of D1-like receptor signaling in the central nervous system and periphery. This document provides a comprehensive overview of its physicochemical properties, pharmacological profile, and key signaling pathways. It details its functional selectivity, demonstrating a bias towards G protein-mediated signaling over β-arrestin recruitment.[1][2][3] Furthermore, this guide outlines its significant in vivo effects on motor control and cognition and provides detailed protocols for fundamental assays used to characterize its activity.[4][5]

Physicochemical Properties

This compound hydrobromide is a synthetic compound belonging to the benzazepine chemical class. Its key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide | |

| Molecular Formula | C₁₆H₁₆ClNO₂·HBr | |

| Molecular Weight | 370.67 g/mol | |

| CAS Number | 67287-39-2 | |

| Purity | ≥98% | |

| Solubility | Soluble to 10 mM in water (with gentle warming) and 100 mM in DMSO | [6] |

| Storage | Desiccate at +4°C |

Pharmacology

The pharmacological activity of this compound is primarily defined by its interaction with dopamine D1-like receptors. It is centrally active following systemic administration.[6][7]

This compound exhibits high affinity for the human dopamine D1 receptor. Its binding characteristics have been determined through competitive radioligand binding assays.

| Receptor Target | Ligand Displaced | Preparation | Parameter | Value | Reference |

| Human D1 Receptor | [³H]-SCH23390 | HEK293 cell membranes | pKi | 7.82 | [8] |

| Ki | ~15 nM | [8] | |||

| D2 Receptor (in D1-D2 Heteromer) | [³H]-raclopride | D1-D2 HEK cells | - | Can act as a partial agonist | [9][10] |

This compound is a full agonist at the D1 receptor for G protein-mediated signaling but displays significant functional selectivity, or "biased agonism". It strongly activates G protein-dependent pathways while being a very weak partial agonist or even an antagonist for β-arrestin recruitment and subsequent receptor internalization.[2][3]

| Assay / Pathway | Cell Type | Parameter | Value | Reference |

| G Protein Signaling | ||||

| Adenylyl Cyclase Activation | Various | Efficacy | Full Agonist | [1][11] |

| Gs/Golf Coupling | HEK293T | Efficacy | Full Agonist | [1] |

| Gq/11 Signaling (D1-D2 Heteromer) | D1-D2 HEK cells | Efficacy | Activates pathway | [9][10] |

| β-Arrestin Recruitment | ||||

| PRESTO-Tango Assay | HEK293 | EC₅₀ | 4.7 nM | [12] |

| β-Galactosidase Reporter | CHOK1 | pEC₅₀ | 5.02 | [8] |

| EC₅₀ | 9500 nM | [8] | ||

| PathHunter Assay | DiscoveRx PathHunter Cells | Efficacy | Weak/No Recruitment | [2][3] |

| Ion Channel Modulation | ||||

| Sodium Current Reduction | Hippocampal Neurons | IC₅₀ | ~825 nM | [13] |

| NMDA Receptor Modulation | mPFC slices, HEK293 | Effect | Potentiates NR2A/NR2B currents (D1R-independent) | [14][15] |

Signaling Pathways

This compound modulates multiple intracellular signaling cascades upon binding to the D1 receptor.

The primary mechanism of action for this compound is the activation of the canonical D1 receptor signaling pathway. The D1 receptor is coupled to the stimulatory G proteins Gαs and Gαolf.[1][16] Agonist binding triggers a conformational change, leading to the dissociation of the G protein heterotrimer and activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and other downstream effectors.[17][18]

In brain regions where D1 and D2 receptors are co-expressed, such as the striatum, they can form heterooligomers.[9][10] Within this complex, this compound, in conjunction with D2 receptor activation, can trigger coupling to Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in the release of intracellular calcium (Ca²⁺) stores.[9]

A key feature of this compound is its bias towards G protein signaling. While it potently activates Gs and Gq (in heteromers), it fails to robustly recruit β-arrestin-2.[1][2][3] This prevents receptor desensitization and internalization, processes that typically terminate G protein signaling. This profile makes this compound a valuable tool for isolating the effects of sustained G protein activation from those mediated by β-arrestin scaffolding and signaling.

In Vivo & Behavioral Effects

-

Motor Function: In primate models of Parkinson's disease (MPTP-lesioned monkeys), this compound stimulates motor behavior and alleviates parkinsonian symptoms.[4][19] Co-administration with a D2 agonist, LY 171555, produces a synergistic effect, suggesting that simultaneous stimulation of both receptor subtypes may yield better therapeutic outcomes.[20]

-

Cognition: this compound has dose-dependent effects on cognitive function. In aged monkeys with working memory deficits, low doses improve performance on delayed-response tasks, whereas higher doses can impair performance, highlighting a narrow therapeutic window for cognitive enhancement.[5]

-

Inflammation: In a murine model of sepsis, this compound administration improved survival, ameliorated acute lung injury, and suppressed pro-inflammatory cytokine expression, suggesting a centrally mediated anti-inflammatory effect.[21]

Experimental Protocols

The following are generalized protocols for key assays used to characterize this compound. Specific parameters may require optimization depending on the exact cell line and equipment used.

This assay measures the affinity (Ki) of this compound by quantifying its ability to displace a known radiolabeled antagonist from the D1 receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissue expressing D1 receptors in an ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in an appropriate assay buffer.[22]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [³H]-SCH23390 at its Kd concentration), and a range of concentrations of this compound.[23] Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist).

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[23]

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each this compound concentration. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP.

Methodology:

-

Cell Culture: Plate cells stably expressing the human D1 receptor (e.g., HEK293 or CHO cells) in a multi-well plate and grow to near confluency.[2]

-

Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This prevents the degradation of newly synthesized cAMP.

-

Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.[2]

-

Cell Lysis: Terminate the reaction and lyse the cells according to the detection kit manufacturer's instructions.

-

cAMP Detection: Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF, FRET, or ELISA-based kits.[24] The signal is typically inversely proportional to the amount of cAMP produced.

-

Data Analysis: Plot the measured signal against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a reference agonist like dopamine.

This assay quantifies the recruitment of β-arrestin to the activated D1 receptor, a key event in receptor desensitization and biased signaling.

Methodology:

-

Assay Principle: Utilize a system like the DiscoverX PathHunter assay, which is based on enzyme fragment complementation. Cells are engineered to express the D1 receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment.[2]

-

Cell Plating: Plate the engineered cells in a white, opaque multi-well plate suitable for luminescence measurements.

-

Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for 60-90 minutes at 37°C.

-

Detection: Add the detection reagents, which contain the substrate for the complemented enzyme. Following a further incubation period, the interaction between the receptor and β-arrestin brings the enzyme fragments together, generating a luminescent signal.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Plot the luminescent signal against the log concentration of this compound. Fit the data to a dose-response curve to determine EC₅₀ and Emax values. The very high EC₅₀ and low Emax for this compound in this assay confirm its bias away from the β-arrestin pathway.[3]

References

- 1. Gs- versus Golf-dependent functional selectivity mediated by the dopamine D1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selective dopamine D1 receptor agonist, this compound, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound hydrobromide | CAS:67287-39-2 | D1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. bio-techne.com [bio-techne.com]

- 8. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. pnas.org [pnas.org]

- 10. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential activation of adenylate cyclase and receptor internalization by novel dopamine D1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dopamine D(1) receptor activation of adenylyl cyclase, not phospholipase C, in the nucleus accumbens promotes maternal behavior onset in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. The dopamine D1 agonist this compound and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A dopamine D1-like receptor-specific agonist improves the survival of septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Dopamine D1 Receptor Agonist SKF 81297: A Technical Guide to its Effects on Motor Behavior in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of SKF 81297, a selective dopamine D1 receptor agonist, on motor behavior in various animal models. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for professionals in neuroscience research and drug development.

Introduction to this compound and the Dopamine D1 Receptor

This compound is a potent and selective agonist for the D1-like dopamine receptor family (D1 and D5 receptors).[1][2] These G-protein coupled receptors are predominantly expressed in the striatum and cerebral cortex and play a crucial role in regulating motor control, motivation, and cognitive functions.[3] Activation of D1 receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP), initiating a signaling cascade that modulates neuronal excitability and gene expression. Understanding the in vivo effects of D1 receptor agonists like this compound is paramount for developing therapeutics for disorders involving dopamine dysregulation, such as Parkinson's disease and schizophrenia.

Effects of this compound on Motor Behavior: Quantitative Data

The administration of this compound elicits a range of motor behaviors in animal models, primarily locomotor activity, stereotypy, and rotational behavior in models of Parkinson's disease. The expression of these behaviors is highly dependent on the animal model, the dose administered, and the integrity of the dopamine system.

Locomotor Activity

This compound generally increases locomotor activity in rodents. However, this effect can be complex and dose-dependent, sometimes exhibiting a biphasic or even paradoxical response.

| Animal Model | Dosing Route | Dose Range | Effect on Locomotor Activity | Reference |

| Wild-Type Mice | i.p. | 1 - 10 mg/kg | Dose-dependent increase.[4] | [4] |

| Dopamine-Deficient (DD) Mice | i.p. | Not specified | Hyperactivity in response to D1 agonists without priming.[5] | [5] |

| D1 Receptor Overexpressing Transgenic Mice | Systemic | Not specified | Marked suppression of locomotion.[4] | [4] |

| Swiss-Webster Mice (with Cocaine) | i.p. | 1 - 10 mg/kg | Dose-related decrease in cocaine-induced locomotor activity.[6] | [6] |

Stereotyped Behavior

At higher doses, D1 receptor activation by this compound can induce stereotyped behaviors, which are repetitive, invariant sequences of movements.

| Animal Model | Dosing Route | Dose | Stereotyped Behavior Observed | Reference |

| Dopamine-Deficient (DD) Mice | i.p. | 10 mg/kg | Induction of "taffy pulling" stereotypy.[5] | [5] |

Rotational Behavior in Unilateral 6-OHDA Lesioned Models

In animal models of Parkinson's disease, such as rodents with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, D1 agonists induce contralateral rotations (away from the lesioned side) due to denervation supersensitivity of D1 receptors in the lesioned hemisphere.

| Animal Model | Dosing Route | Dose Range | Effect on Rotational Behavior | Reference |

| Unilaterally MPTP-lesioned Rhesus Monkeys | i.m. | 0.05 - 0.3 mg/kg | Induced rotational behavior away from the lesion.[7] | [7] |

Synergistic Effects with D2 Agonists

The motor effects of this compound can be potentiated when co-administered with a dopamine D2 receptor agonist.

| Animal Model | Dosing Route | This compound Dose | D2 Agonist and Dose | Synergistic Effect | Reference |

| Unilaterally MPTP-lesioned Rhesus Monkeys | Not specified | 0.3 mg/kg | LY 171555 (0.01 mg/kg) | Prolongation of motor stimulation.[3][8] | [3][8] |

| Unilaterally MPTP-lesioned Rhesus Monkeys | Not specified | 0.03 mg/kg (behaviorally inactive alone) | LY 171555 (0.003 mg/kg) (behaviorally inactive alone) | Significant stimulation of motor behavior.[3][8] | [3][8] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of motor behavior in response to this compound.

Open Field Test for Locomotor Activity

The open field test is a common method to assess general locomotor activity and anxiety-like behavior.

-

Apparatus: A square or circular arena with walls to prevent escape, typically made of a non-porous material for easy cleaning. The arena is often placed in a sound-attenuating chamber with controlled lighting. A video camera is mounted above the arena to record the animal's movement.

-

Procedure:

-

Acclimatize the animal to the testing room for at least 30-60 minutes before the test.

-

Administer this compound or vehicle control at the desired dose and route.

-

Place the animal in the center of the open field arena.

-

Record the animal's activity for a set duration, typically 30-60 minutes.

-

After the test, return the animal to its home cage and thoroughly clean the arena with a disinfectant to remove any olfactory cues.

-

-

Data Analysis: Automated video tracking software is used to analyze various parameters, including:

-

Total distance traveled: A measure of overall locomotor activity.

-

Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).

-

Rearing frequency: A measure of exploratory behavior.

-

Velocity: The speed of movement.

-

Rotational Behavior Test in 6-OHDA Lesioned Animals

This test quantifies the motor asymmetry resulting from a unilateral dopamine lesion.

-

Apparatus: A circular arena (rotometer bowl) that allows for the automated recording of full 360° turns in both clockwise and counter-clockwise directions.[2]

-

Procedure:

-

Surgically induce a unilateral lesion of the nigrostriatal pathway using 6-hydroxydopamine (6-OHDA). Allow for a recovery and lesion stabilization period (typically 2-3 weeks).

-

Acclimatize the animal to the testing room.

-

Administer this compound or vehicle control.

-

Place the animal in the rotometer bowl.

-

Record the number of full contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations over a set period (e.g., 60-90 minutes).

-

-

Data Analysis: The primary outcome measure is the net contralateral rotations per minute. A significant increase in contralateral rotations following drug administration indicates a dopaminergic effect on the supersensitive receptors in the lesioned hemisphere.

Signaling Pathways and Visualizations

The motor effects of this compound are initiated by its binding to the D1 dopamine receptor, which triggers a cascade of intracellular signaling events.

Canonical D1 Receptor Signaling Pathway

The primary and best-characterized signaling pathway for the D1 receptor involves the activation of the Gαs/olf subunit of the G-protein, leading to the stimulation of adenylyl cyclase (AC). AC then converts ATP to cAMP, which in turn activates Protein Kinase A (PKA). PKA phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which ultimately modulates neuronal excitability and gene expression.

Canonical D1 receptor signaling pathway initiated by this compound.

Experimental Workflow for Assessing Motor Effects

A typical experimental workflow for investigating the effects of this compound on motor behavior in a Parkinson's disease model is outlined below.

Experimental workflow for studying this compound effects on motor behavior.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the dopamine D1 receptor in motor control. Its effects are robust and reproducible across various animal models, although careful consideration of the specific model and dosing paradigm is essential for accurate interpretation of results. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further understanding D1 receptor function and its therapeutic potential. The continued investigation into the nuanced effects of D1 agonists like this compound will undoubtedly contribute to the development of novel treatments for neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. scantox.com [scantox.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. D(1) dopamine receptor activation reduces GABA(A) receptor currents in neostriatal neurons through a PKA/DARPP-32/PP1 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SKF 81297 in Elucidating Parkinson's Disease Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 81297, a potent and selective full agonist of the dopamine D1-like receptors (D1 and D5), has emerged as a critical pharmacological tool in the study of Parkinson's disease (PD). Its ability to specifically stimulate the Gαs/olf-coupled D1 receptor signaling pathway has provided invaluable insights into the motor and non-motor deficits characteristic of PD, as well as the mechanisms underlying the side effects of long-term levodopa (L-DOPA) therapy. This technical guide synthesizes key findings from preclinical studies, detailing the mechanism of action of this compound, its effects in animal models of PD, and the downstream signaling cascades it modulates. Experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Introduction: The Dopamine D1 Receptor in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction of dopamine in the striatum. This dopamine deficiency disrupts the balance between the direct and indirect pathways of the basal ganglia, resulting in the cardinal motor symptoms of PD: bradykinesia, rigidity, tremor, and postural instability. While L-DOPA remains the gold standard for treatment, its long-term use is often complicated by the development of motor fluctuations and debilitating L-DOPA-induced dyskinesia (LID).[1][2]

The dopamine D1 receptor, predominantly expressed in the direct pathway medium spiny neurons of the striatum, plays a crucial role in initiating movement. Therefore, D1 receptor agonists have been a major focus of research for both their potential therapeutic benefits and their utility in modeling dopaminergic signaling in the parkinsonian brain.[3][4] this compound, as a selective D1 agonist, allows for the specific interrogation of this pathway.[5][6]

Mechanism of Action of this compound

This compound is a benzazepine derivative that binds with high affinity and selectivity to D1-like dopamine receptors.[6] Its primary mechanism of action involves the activation of the Gαs/olf protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[7][8] This elevation in cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[2][8][9] Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to an enhanced phosphorylation state of various substrates and ultimately modulating neuronal excitability and gene expression.

Beyond the canonical cAMP/PKA pathway, D1 receptor stimulation by this compound has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) cascade.[10][11][12] This activation is often dependent on the interplay with other neurotransmitter systems, particularly the glutamatergic system.[10]

Signaling Pathway Diagram

Caption: Canonical and non-canonical signaling pathways activated by this compound.

Application in Animal Models of Parkinson's Disease

This compound has been extensively used in various neurotoxin-induced animal models of PD, which aim to replicate the dopaminergic depletion seen in the human condition.[13][14][15][16][17]

Primate Models (MPTP-Lesioned)

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in non-human primates closely mimics the motor symptoms of human PD. Studies in unilaterally MPTP-lesioned rhesus monkeys have demonstrated that this compound can stimulate motor behavior.[5][18]

-

Effect on Motor Behavior: Administration of this compound induces rotational behavior away from the lesioned side and stimulates the use of the contralateral (parkinsonian) limb.[5]

-

Synergy with D2 Agonists: Co-administration of sub-threshold doses of this compound and a D2 receptor agonist, such as LY 171555, results in a significant stimulation of motor behavior, suggesting a synergistic interaction between D1 and D2 receptor stimulation for therapeutic benefit.[3][19]

Rodent Models (6-OHDA-Lesioned)

The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used paradigm to study PD and screen potential therapeutics.

-

Rotational Behavior: Similar to primate models, this compound induces robust contralateral rotations in 6-OHDA lesioned rats, a standard measure of dopaminergic receptor stimulation in this model.

-

Gene Expression: In the dopamine-depleted striatum, low doses of this compound lead to a supersensitive induction of immediate early genes like c-fos, a marker of neuronal activation.[12][20] This supersensitivity is attributed to a switch in the regulation of the ERK1/2 pathway in direct pathway neurons.[12][20]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative findings from key studies investigating the effects of this compound in animal models of Parkinson's disease.

Table 1: Effects of this compound on Motor Behavior in Unilaterally MPTP-Lesioned Rhesus Monkeys

| Treatment | Dose (mg/kg, i.m.) | Outcome | Reference |

| This compound | 0.05 - 0.3 | Induced rotational behavior away from the lesion and stimulated use of the dominant contralateral hand. | [5] |

| This compound | 0.03 | No significant behavioral activity when administered alone. | [3] |

| LY 171555 (D2 Agonist) | 0.003 | No significant behavioral activity when administered alone. | [3] |

| This compound + LY 171555 | 0.03 + 0.003 | Significant stimulation of motor behavior. | [3] |

| This compound + SCH 23390 (D1 Antagonist) | 0.05-0.3 + 0.05 | Complete blockade of this compound-induced motor effects. | [5] |

| This compound + Remoxipride (D2 Antagonist) | 0.05-0.3 + 1.0 | No blockade of this compound-induced motor effects. | [5] |

Table 2: Effects of this compound on Gene Expression in Unilaterally 6-OHDA-Lesioned Rats

| Treatment | Dose (mg/kg) | Brain Region | Outcome | Reference |

| This compound (low dose) | 0.5 | Dopamine-depleted striatum | Induction of c-fos mRNA. | [12] |

| This compound (high dose) | 2.0 | Dopamine-intact striatum | Induction of c-fos mRNA, comparable to the depleted side. | [12] |

Experimental Protocols

General Workflow for Animal Studies

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in a rodent model of Parkinson's disease.

Caption: A generalized experimental workflow for preclinical PD studies.

Methodology for Rotational Behavior Assessment in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats are unilaterally lesioned with 6-hydroxydopamine (6-OHDA) injected into the medial forebrain bundle or the substantia nigra.

-

Lesion Confirmation: Two to three weeks post-surgery, rats are challenged with a dopamine agonist like apomorphine (e.g., 0.1 mg/kg, s.c.) to confirm successful lesioning, evidenced by robust contralateral rotations.

-

Drug Administration: On the test day, animals are habituated to the testing environment (e.g., circular chambers). This compound or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses can range from 0.1 to 2.0 mg/kg.

-

Data Collection: Immediately after injection, full 360° rotations are counted for a period of 60 to 120 minutes. Automated rotometers are commonly used for this purpose. The net number of contralateral rotations (away from the lesioned side) is the primary outcome measure.

Role in Understanding L-DOPA-Induced Dyskinesia (LID)

Chronic L-DOPA treatment leads to a sensitization of the D1 receptor signaling pathway, which is considered a key mechanism in the development of LID.[2] The intermittent and pulsatile stimulation of these supersensitive D1 receptors by L-DOPA-derived dopamine is thought to cause aberrant downstream signaling, including the over-activation of the PKA and ERK pathways.[2] this compound is used to model this D1 receptor overstimulation and to test potential anti-dyskinetic therapies that target these downstream pathways. Studies in dopamine-depleted mice have shown that D1 receptor agonists like this compound can induce dyskinetic behaviors.[21]

Off-Target Effects and Considerations

While this compound is highly selective for D1-like receptors, researchers should be aware of potential off-target effects. Some studies have suggested that at higher concentrations, this compound can modulate NMDA receptor currents independently of D1 receptor activation.[22][23] This highlights the importance of using the lowest effective doses and including appropriate controls, such as D1 receptor antagonists (e.g., SCH 23390), to confirm that the observed effects are indeed mediated by D1 receptors.[5][24]

Conclusion

This compound is an indispensable tool for Parkinson's disease research. Its selectivity for the D1 receptor allows for the precise investigation of the direct pathway's role in motor control, the pathophysiology of parkinsonism, and the molecular mechanisms underlying L-DOPA-induced dyskinesia. The data generated from studies using this compound have significantly advanced our understanding of dopamine signaling in the basal ganglia and continue to guide the development of novel therapeutic strategies for Parkinson's disease. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to leverage this potent pharmacological agent in their own investigations.

References

- 1. Molecular mechanisms of L-DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-DOPA-Induced Dyskinesia and Abnormal Signaling in Striatal Medium Spiny Neurons: Focus on Dopamine D1 Receptor-Mediated Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dopamine D1 agonist this compound and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective dopamine D1 receptor agonist, this compound, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Cyclic AMP-dependent protein kinase and D1 dopamine receptors regulate diacylglycerol lipase-α and synaptic 2-arachidonoyl glycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of the ERK pathway in the dentate gyrus by in vivo dopamine D1 receptor stimulation requires glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Convulsant doses of a dopamine D1 receptor agonist result in Erk-dependent increases in Zif268 and Arc/Arg3.1 expression in mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. [PDF] Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease | Semantic Scholar [semanticscholar.org]

- 14. inotiv.com [inotiv.com]

- 15. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]

- 16. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]

- 17. biomed.cas.cz [biomed.cas.cz]

- 18. medchemexpress.com [medchemexpress.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. D1 Dopamine Receptor Supersensitivity in the Dopamine-Depleted Striatum Results from a Switch in the Regulation of ERK1/2/MAP Kinase | Journal of Neuroscience [jneurosci.org]

- 21. Dopamine-Depleted Dopamine Transporter Knockout (DDD) Mice: Dyskinesia with L-DOPA and Dopamine D1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

SKF 81297: A Technical Guide to its Impact on Cognitive Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 81297, a selective dopamine D1-like receptor agonist, has been a subject of extensive research for its potential to modulate cognitive processes, particularly in the context of age-related cognitive decline and neurological disorders. This technical guide provides a comprehensive overview of the pharmacological actions of this compound on cognitive function, with a focus on its underlying molecular mechanisms. We present a synthesis of key quantitative data from preclinical studies, detail representative experimental protocols, and illustrate the intricate signaling pathways influenced by this compound. The evidence suggests a complex, dose-dependent role for this compound in modulating working memory and synaptic plasticity, primarily through its interaction with the dopamine D1 receptor and its subsequent influence on intracellular signaling cascades. Furthermore, emerging research highlights a novel, D1 receptor-independent modulation of NMDA receptors, adding another layer of complexity to its pharmacological profile. This document aims to serve as a critical resource for researchers engaged in the study of dopaminergic modulation of cognition and the development of novel therapeutic strategies.

Introduction

Dopaminergic neurotransmission, particularly through the D1 receptor, plays a pivotal role in regulating cognitive functions subserved by the prefrontal cortex, including working memory, attention, and executive function. Age-related cognitive decline is often associated with a reduction in dopamine levels and D1 receptor function. This compound, as a potent and selective D1-like receptor agonist, has been instrumental in elucidating the role of this receptor system in cognitive processes. This guide summarizes the current understanding of this compound's effects on cognition, drawing from key preclinical studies.

Quantitative Data on Cognitive Effects

The cognitive-enhancing effects of this compound are notably dose-dependent, exhibiting an "inverted-U" shaped dose-response curve. Low doses have been shown to improve cognitive performance, particularly in subjects with compromised dopamine systems, while higher doses can be ineffective or even detrimental.

| Study Species | Cognitive Task | This compound Dose | Effect on Performance | Reference |

| Aged Rhesus Monkeys | Delayed Response Task (Spatial Working Memory) | Low Doses | Significant Improvement | [1] |

| Aged Rhesus Monkeys | Delayed Response Task (Spatial Working Memory) | High Doses | Impairment or No Effect | [1] |

Modulation of NMDA Receptor Function

Recent evidence has revealed that this compound can directly modulate N-methyl-D-aspartate (NMDA) receptors, a key component of synaptic plasticity and learning, independent of its action on D1 receptors. This off-target effect is crucial for the interpretation of studies utilizing this compound.

| Experimental System | NMDA Receptor Subtype | This compound Effect | Quantitative Measure | Reference |

| Acutely Dissociated PFC Pyramidal Neurons | - | Potentiation of NMDA-evoked currents | 19.8 ± 5.4% enhancement of steady-state currents | |

| Recombinant HEK293 Cells | GluN2A and GluN2B | Potentiation of NMDA currents | Dose-dependent potentiation | [2] |

| Recombinant HEK293 Cells | GluN2C and GluN2D | Inhibition of NMDA currents | - | [2] |

Signaling Pathways

The cognitive effects of this compound are mediated by complex intracellular signaling cascades. The canonical pathway involves the activation of the D1 receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA). Additionally, the extracellular signal-regulated kinase (ERK) pathway has been implicated in the downstream effects of D1 receptor activation.

Figure 1: Signaling pathways of this compound.

Experimental Protocols

Assessment of Spatial Working Memory in Aged Rhesus Monkeys

This protocol is representative of the methodology used to evaluate the effects of this compound on cognitive function in non-human primates.[1]

5.1.1. Subjects: Aged rhesus monkeys (Macaca mulatta) with established baseline performance on the cognitive task.

5.1.2. Apparatus: A Wisconsin General Test Apparatus (WGTA) or a computerized testing station. The task is a delayed response (DR) task, a measure of spatial working memory.

5.1.3. Procedure:

-

Pre-training: Monkeys are trained to a stable baseline of performance on the DR task.

-

Drug Administration: this compound is administered systemically (e.g., intramuscularly) at various doses. A vehicle control is also used. The order of doses is typically counterbalanced across subjects.

-

Testing: Following a predetermined post-injection interval, the monkey performs the DR task. A trial consists of the monkey observing the baiting of one of two food wells, a delay period where a screen obstructs the view of the wells, and a response phase where the monkey is allowed to choose a well to retrieve the reward.

-

Data Analysis: The primary measure is the percentage of correct responses. Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to vehicle.

Figure 2: Experimental workflow for cognitive testing.

Electrophysiological Recording of NMDA Receptor Currents

This protocol outlines a general approach for measuring the modulation of NMDA receptor currents by this compound in vitro.

5.2.1. Preparation: Acutely dissociated pyramidal neurons from the prefrontal cortex of rodents are prepared.

5.2.2. Recording: Whole-cell patch-clamp electrophysiology is used to record ion channel activity.

5.2.3. Procedure:

-

A neuron is patched, and the membrane potential is held at a negative value (e.g., -60 mV).

-

NMDA is applied to the neuron to evoke an inward current mediated by NMDA receptors.

-

This compound is co-applied with NMDA, and the change in the NMDA-evoked current is measured.

-

To confirm D1 receptor independence, the experiment can be repeated in the presence of a D1 receptor antagonist or in a cell line not expressing D1 receptors.

-

Data Analysis: The amplitude and kinetics of the NMDA currents in the presence and absence of this compound are compared.

Figure 3: Experimental workflow for electrophysiology.

Discussion and Future Directions

This compound has proven to be a valuable pharmacological tool for dissecting the role of the dopamine D1 receptor in cognitive function. The dose-dependent effects observed in preclinical models underscore the fine balance of dopamine signaling required for optimal cognitive performance. The discovery of its D1 receptor-independent actions on NMDA receptors necessitates a re-evaluation of previous findings and opens new avenues for research into the compound's multifaceted mechanisms.

Future research should aim to:

-

Further delineate the specific downstream effectors of the PKA and ERK signaling pathways that mediate the cognitive effects of this compound.

-

Investigate the in vivo relevance of the D1 receptor-independent modulation of NMDA receptors on cognitive tasks.

-

Explore the therapeutic potential of low-dose this compound or other selective D1 agonists in clinical populations with cognitive deficits.

Conclusion

This compound exerts a significant and complex influence on cognitive function. Its ability to enhance working memory at low doses in preclinical models of aging highlights the therapeutic potential of targeting the dopamine D1 receptor. However, the compound's bimodal dose-response and its off-target effects on NMDA receptors require careful consideration in experimental design and data interpretation. This technical guide provides a foundational understanding of this compound's pharmacology, offering a valuable resource for the scientific community to build upon in the quest for novel treatments for cognitive disorders.

References

- 1. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Reward Pathways with SKF 81297: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 81297, a potent and selective benzazepine agonist for the dopamine D1-like receptors (D1 and D5), serves as a critical pharmacological tool in the elucidation of reward pathways and their dysfunction in neuropsychiatric disorders. Its ability to mimic the effects of dopamine at these receptors allows for precise investigation into the cellular and behavioral consequences of D1-like receptor activation. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed protocols for its use in key preclinical reward-related assays, and a schematic of the downstream signaling cascades it initiates. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a probe to unravel the complexities of the brain's reward system.

Pharmacological Profile of this compound

This compound is a high-affinity agonist at D1 and D5 dopamine receptors. Its selectivity for D1-like receptors over D2-like and other neurotransmitter receptors makes it an invaluable tool for isolating the specific contributions of D1-mediated signaling in complex neurobiological processes. The quantitative pharmacological parameters of this compound are summarized in the table below.

| Parameter | Receptor | Species | Value | Assay Type | Reference |

| Binding Affinity (Ki) | D1 | Rat | 1.99 nM | Radioligand Binding | [1] |

| D1 | Human | 15 nM | Radioligand Binding ([³H]-SCH23390 displacement) | [1] | |

| D5 | Human | 15 nM | Radioligand Binding | [1] | |

| Functional Activity (EC50) | D1 | Human | 4.7 nM | cAMP Accumulation (Gs-cAMP Glosensor assay) | [1] |

| D1 | Human | 360 nM | β-arrestin2 Recruitment (PRESTO-Tango assay) | [1] | |

| D1 | Human | 1778 nM | β-arrestin Translocation (GPCR-TANGO assay) | [1] | |

| D1 | Human | 9500 nM | β-arrestin2 Recruitment (Coelenterazine-based β-galactosidase reporter gene assay) | [1] |

D1 Receptor Signaling Pathways Activated by this compound

Activation of the D1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαs/olf G-protein. This leads to the stimulation of adenylyl cyclase (AC), which in turn elevates intracellular levels of cyclic AMP (cAMP).[2] cAMP then activates protein kinase A (PKA), a key downstream effector that phosphorylates numerous substrates to modulate neuronal activity and gene expression.[2][3]

Beyond the canonical cAMP/PKA pathway, D1 receptor activation can also engage other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway.[4][5][6] This can occur through PKA-dependent and independent mechanisms, often involving crosstalk with other receptor systems, such as the NMDA receptor.[6] These signaling pathways ultimately influence synaptic plasticity and behavior.[7]

References

- 1. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reward signals downstream of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combinatorial topography and cell-type specific regulation of the ERK pathway by dopaminergic agonists in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Convergence of dopamine and glutamate signaling onto striatal ERK activation in response to drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Potential Neuroanatomical Dissociation of DARPP-32 in Striatal ERK Signaling | Journal of Neuroscience [jneurosci.org]

The Agonist Function of SKF 81297 at Dopamine D1/D5 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological and functional properties of SKF 81297 as a full agonist at dopamine D1 and D5 receptors. The document details its binding affinity, functional efficacy, and the intricate signaling pathways it modulates. Experimental methodologies are described to facilitate the replication and extension of these findings in a research and drug development context.

Pharmacological Profile of this compound

This compound is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5).[1][2] Its high affinity and efficacy at these receptors have made it a valuable tool for elucidating the physiological roles of the D1/D5 system and for investigating its therapeutic potential in various neurological and psychiatric disorders.[3]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for dopamine receptor subtypes. These values have been compiled from various in vitro studies.

Table 1: Binding Affinity (Ki) of this compound at Human Dopamine Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |

| D1 | 1.99 | [3H]-SCH 23390 | Rat Striatum | [4] |

| D1 | 15 | [3H]-SCH 23390 | HEK293 | [4] |

| D5 | - | - | - | - |

Table 2: Functional Efficacy (EC50) of this compound

| Assay | Receptor | EC50 (nM) | Cell Line | Reference |

| cAMP Accumulation | D1 | 4.7 | HEK293 | [2][4] |

| cAMP Accumulation | D5 | 1.4 | HEK293 | [2] |

| β-arrestin Recruitment | D1 | 360 | HEK293 | [2][4] |

| β-arrestin Recruitment | D1 | 9500 | CHOK1 | [4] |

Signaling Pathways Activated by this compound

Activation of D1 and D5 receptors by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαs/olf proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6][7] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, thereby modulating neuronal excitability and gene expression.[5][6][7][8]

Beyond the canonical Gs/cAMP/PKA pathway, D1/D5 receptor activation can also engage non-canonical signaling cascades. These include coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization.[9] Furthermore, D1 receptor signaling can involve β-arrestin recruitment, which can mediate G protein-independent signaling and receptor internalization.[10][11] However, some studies suggest that this compound may be a biased agonist, showing a preference for G protein-mediated signaling over β-arrestin recruitment.[10][11]

Canonical Gs/cAMP/PKA Signaling Pathway

Caption: Canonical D1/D5 receptor signaling cascade initiated by this compound.

Non-Canonical β-Arrestin Pathway

Caption: β-Arrestin-mediated signaling and receptor internalization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's pharmacological properties. The following sections outline standard protocols for radioligand binding and functional cAMP accumulation assays.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the D1 receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]-SCH 23390.

Materials:

-

Cell membranes expressing the human dopamine D1 receptor (e.g., from HEK293 or CHO cells).

-

[3H]-SCH 23390 (Radioligand).

-

This compound (Competitor).

-

Non-specific binding control (e.g., unlabeled SCH 23390 or Butaclamol at a high concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [3H]-SCH 23390, and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]-SCH 23390, and a high concentration of unlabeled antagonist.

-

Competitive Binding: Cell membranes, [3H]-SCH 23390, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-SCH 23390 binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its efficacy (Emax) and potency (EC50).

Materials:

-

Whole cells expressing the human dopamine D1 or D5 receptor (e.g., HEK293 or CHO cells).

-

This compound.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation Buffer (e.g., HBSS with HEPES and BSA).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well plates.

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Culture and Plating: Culture cells to an appropriate confluency and seed them into 384-well plates. Allow cells to adhere overnight.[12]

-

Cell Stimulation:

-

Aspirate the culture medium and replace it with stimulation buffer containing a PDE inhibitor.

-

Add varying concentrations of this compound to the wells in triplicate. Include a vehicle control and a positive control (Forskolin).

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.[13]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[14]

-